Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl] (CAS Number: 1876473-45-8) is a chemical compound characterized by its boronic acid functional group attached to a phenyl ring that also contains a fluorine atom and a pyrrolidine moiety. Its molecular formula is , with a molecular weight of approximately 191.035 g/mol . This compound exhibits unique physical properties, including a density of about 1.2 g/cm³ and a boiling point of approximately 390 °C at 760 mmHg .
The biological activity of boronic acids often includes inhibition of proteasomes and specific enzymes such as serine proteases. The pyrrolidine ring in B-[2-fluoro-4-(1-pyrrolidinyl)phenyl] boronic acid may contribute to its interaction with biological targets, potentially leading to applications in medicinal chemistry . Preliminary studies suggest that compounds with similar structures exhibit anticancer properties and may act as inhibitors in various biochemical pathways.
The synthesis of B-[2-fluoro-4-(1-pyrrolidinyl)phenyl] boronic acid can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its properties .
B-[2-fluoro-4-(1-pyrrolidinyl)phenyl] boronic acid has potential applications in:
Interaction studies involving B-[2-fluoro-4-(1-pyrrolidinyl)phenyl] boronic acid focus on its binding affinity to various biological targets. These studies typically employ techniques such as surface plasmon resonance or fluorescence spectroscopy to evaluate how effectively this compound interacts with proteins or nucleic acids. The unique structural features provided by the fluorine atom and pyrrolidine ring may enhance its binding properties compared to other boronic acids, making it a candidate for further investigation in drug design .
B-[2-fluoro-4-(1-pyrrolidinyl)phenyl] boronic acid shares similarities with other compounds in the boronic acid family, particularly those containing pyrrolidine or fluorinated phenyl groups. Here are some comparable compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
Boronic acid, B-[3-Fluoro-5-(pyrrolidin-1-yl)phenyl] | 46739628 | Contains a different position of fluorine on phenyl |
Boronic acid, B-[4-(1-Pyrrolidinyl)phenyl] | 229009-41-0 | Lacks fluorine but retains pyrrolidine structure |
Boronic acid, B-[3-[(2,5-dioxo-1-pyrrolidinyl)methyl]phenyl]- | 950576-95-1 | Features a dioxo group which alters reactivity |
The uniqueness of B-[2-fluoro-4-(1-pyrrolidinyl)phenyl] boronic acid lies in its specific combination of a fluorinated aromatic system and a pyrrolidine substituent. This structural arrangement may enhance its biological activity and reactivity compared to similar compounds, making it a valuable target for further research and development in medicinal chemistry and material science .